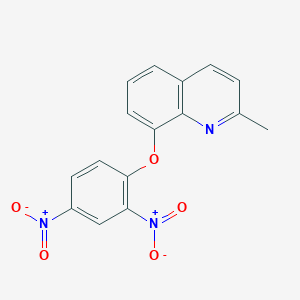
2-Methyl-3-biphenylmagnesium chloride, 0.50 M in 2-MeTHF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-biphenylmagnesium chloride, 0.50 M in 2-MeTHF (2-Methyl-3-biphenylmagnesium chloride) is a reagent used in organic synthesis. It is a white powder with a melting point of 141 °C and is insoluble in water. 2-Methyl-3-biphenylmagnesium chloride is used as a catalyst or reagent in a variety of organic reactions, such as the Grignard reaction, the Wittig reaction, and the Heck reaction. Its use in organic synthesis has been widely studied, and it has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
2-Methyl-3-biphenylmagnesium chloride is used in a variety of scientific research applications, such as the synthesis of organic compounds, the preparation of pharmaceuticals, and the study of the structure and function of proteins. It has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines and thiophenes, and in the synthesis of organic dyes and pigments. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents. In addition, 2-Methyl-3-biphenylmagnesium chloride has been used in the study of the structure and function of proteins, such as the study of enzyme kinetics and the study of the binding of ligands to proteins.
Mécanisme D'action
2-Methyl-3-biphenylmagnesium chloride is a reagent used in organic synthesis, meaning that it acts as a catalyst or a reagent in a variety of organic reactions. In the Grignard reaction, for example, 2-Methyl-3-biphenylmagnesium chloride acts as a reagent, reacting with an organic halide to form a new carbon-carbon bond. In the Wittig reaction, 2-Methyl-3-biphenylmagnesium chloride acts as a catalyst, facilitating the formation of an alkene from an aldehyde or ketone and a phosphonium salt. In the Heck reaction, 2-Methyl-3-biphenylmagnesium chloride acts as a reagent, reacting with an alkyl halide to form an alkyne.
Biochemical and Physiological Effects
2-Methyl-3-biphenylmagnesium chloride is a reagent used in organic synthesis and is not intended for human consumption. As such, there is no data available on its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-3-biphenylmagnesium chloride has several advantages for use in lab experiments. It is a white powder that is insoluble in water, making it easy to handle and store. It is also stable at room temperature and is not corrosive. However, it is only soluble in organic solvents, making it difficult to use in aqueous solutions. In addition, it is a strong base and is sensitive to air and light, making it difficult to store for long periods of time.
Orientations Futures
There are several potential future directions for the use of 2-Methyl-3-biphenylmagnesium chloride. It could be used in the synthesis of new pharmaceuticals or organic compounds, or it could be used to study the structure and function of proteins. In addition, it could be used to develop new catalysts or reagents for organic reactions, or it could be used to improve existing catalysts or reagents. Finally, it could be used to develop new methods for the synthesis of organic compounds or for the study of biochemical and physiological processes.
Méthodes De Synthèse
2-Methyl-3-biphenylmagnesium chloride can be synthesized in a two-step process. The first step involves the reaction of 2-methyl-3-biphenylmagnesium bromide and sodium chloride in the presence of a base, such as sodium hydroxide, to form 2-methyl-3-biphenylmagnesium chloride. The second step involves the reaction of 2-methyl-3-biphenylmagnesium chloride with 2-methoxyethanol (2-MeTHF) to form the final product.
Propriétés
IUPAC Name |
magnesium;1-methyl-2-phenylbenzene-6-ide;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11.ClH.Mg/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12;;/h2-6,8-10H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAPOSWEQGIYEU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=CC=C1C2=CC=CC=C2.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-biphenylmagnesium chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B6296737.png)



![[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(MeO(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}Ru(VI) 2HCl](/img/structure/B6296768.png)







